H-Phg-OtBu.HCl

Vue d'ensemble

Description

“(S)-tert-Butyl 2-amino-2-phenylacetate hydrochloride” is a chemical compound with the molecular formula C9H12ClNO2 . It is a derivative of phenylglycine, which is an amino acid with a phenyl ring bonded to the alpha-carbon of glycine .

Molecular Structure Analysis

The molecular structure of “(S)-tert-Butyl 2-amino-2-phenylacetate hydrochloride” can be represented by the SMILES stringCOC(=O)C@HN.Cl . This indicates that the molecule contains a phenyl ring (C1=CC=CC=C1), an amino group (N), a carboxyl group (C(=O)O), and a methyl group (CH3), all attached to a central carbon atom .

Applications De Recherche Scientifique

Synthèse Chimique

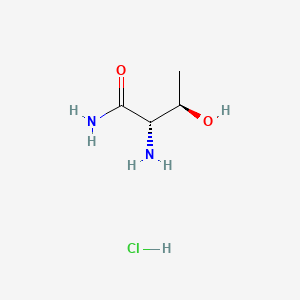

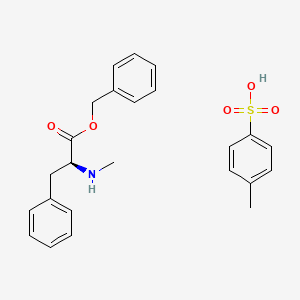

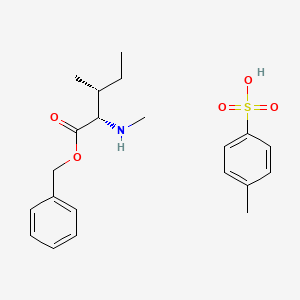

H-Phg-OtBu.HCl est un dérivé de la glycine {svg_1}. Les dérivés de la glycine sont souvent utilisés dans la synthèse d'une large gamme de composés organiques. Ils peuvent servir de blocs de construction dans la création de molécules plus complexes pour la recherche et les applications industrielles.

Administration de Médicaments

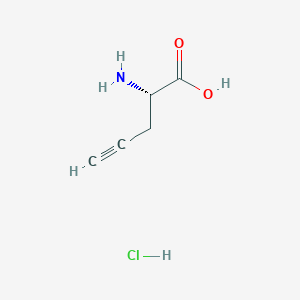

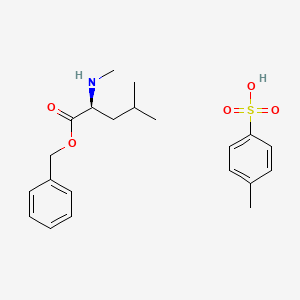

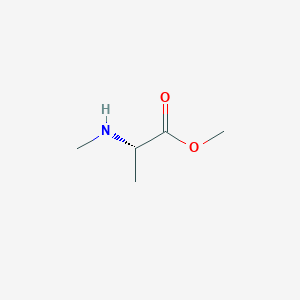

Les hydrogels à base de peptides (PHGs), que this compound pourrait potentiellement être utilisé pour créer, sont adaptés aux applications biologiques, biomédicales et biotechnologiques, telles que l'administration de médicaments {svg_2}. Ils peuvent être conçus pour répondre à des stimuli spécifiques, permettant une libération contrôlée d'agents thérapeutiques.

Outils de Diagnostic

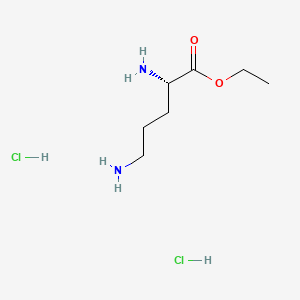

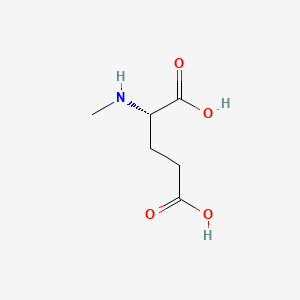

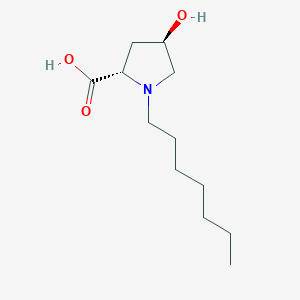

Les PHGs peuvent également être utilisés comme outils de diagnostic pour l'imagerie {svg_3}. Les propriétés de ces hydrogels peuvent être adaptées pour améliorer le contraste dans les techniques d'imagerie médicale, aidant au diagnostic de diverses affections.

Ingénierie Tissulaire

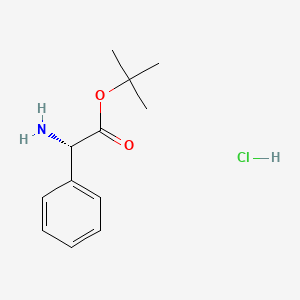

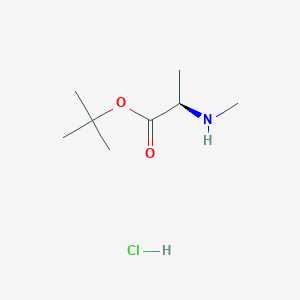

La biocompatibilité des PHGs les rend adaptés à une utilisation en ingénierie tissulaire {svg_4}. Ils peuvent fournir un échafaudage 3D de soutien pour la croissance cellulaire et la régénération tissulaire.

Biotechnologie

Dans le domaine de la biotechnologie, les PHGs peuvent être utilisés dans l'encapsulation d'enzymes, de cellules ou d'autres molécules bioactives {svg_5}. Cela peut protéger les matériaux encapsulés de la dégradation, prolonger leur durée de vie et permettre leur libération contrôlée.

Mécanisme D'action

Target of Action

H-Phg-OtBu.HCl is a derivative of glycine , an amino acid . Amino acids are fundamental building blocks of proteins and play crucial roles in numerous biological processes. The primary targets of this compound are likely to be proteins or enzymes that interact with glycine or its derivatives.

Mode of Action

Glycine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes in which glycine and its derivatives are involved. These effects could include modulation of hormone secretion, energy supply during physical activity, cognitive performance under stress, and protection against muscle damage .

Analyse Biochimique

Biochemical Properties

H-Phg-OtBu.HCl plays a significant role in biochemical reactions, particularly as a glycine derivative. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound is known to interact with amino acid derivatives and ergogenic supplements, which are recognized for their benefits in enhancing physical and mental performance . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, amino acid derivatives like this compound are known to influence the secretion of anabolic hormones, supply fuel during exercise, and prevent exercise-induced muscle damage . These effects are crucial for maintaining cellular homeostasis and promoting overall cell health.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. Additionally, this compound can induce changes in gene expression, thereby influencing various cellular processes . These molecular interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific storage conditions, such as -20°C for up to three years . Repeated freeze-thaw cycles should be avoided to maintain its efficacy. Long-term effects observed in in vitro and in vivo studies include sustained modulation of cellular processes and potential therapeutic benefits.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing physical performance and preventing muscle damage. At higher doses, toxic or adverse effects may be observed . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. As a glycine derivative, it plays a role in amino acid metabolism and can influence the production of various metabolites . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Proper transport and distribution are essential for the compound’s efficacy and its ability to exert its biochemical effects.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its precise role in cellular processes and its potential therapeutic applications.

Propriétés

IUPAC Name |

tert-butyl (2S)-2-amino-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYKTKOQAVJTOU-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662684 | |

| Record name | tert-Butyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161879-12-5 | |

| Record name | tert-Butyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Phenylglycine tert-butyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B612968.png)